molecular formula C12H9BrINO B12337585 3-(Benzyloxy)-5-bromo-2-iodopyridine

3-(Benzyloxy)-5-bromo-2-iodopyridine

Cat. No.: B12337585
M. Wt: 390.01 g/mol
InChI Key: GARBVRYLQMWMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-5-bromo-2-iodopyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a benzyloxy group at the 3-position, a bromine atom at the 5-position, and an iodine atom at the 2-position of the pyridine ring. The unique combination of these substituents makes it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-bromo-2-iodopyridine typically involves a multi-step process. One common method includes the halogen exchange reaction, where an aryl bromide undergoes bromination, followed by benzyl protection and subsequent halogen exchange to introduce the iodine atom . The reaction conditions often involve the use of copper-catalyzed halogen exchange reactions, which require specific solvents and ligands to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on improving yield, reducing by-products, and ensuring environmental safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Properties

Molecular Formula

C12H9BrINO

Molecular Weight

390.01 g/mol

IUPAC Name

5-bromo-2-iodo-3-phenylmethoxypyridine

InChI

InChI=1S/C12H9BrINO/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

GARBVRYLQMWMPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.